![molecular formula C8H9Cl2NO B2654232 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 2551115-32-1](/img/structure/B2654232.png)
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
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Description
The compound is a derivative of the 3,4-dihydro-2H-benzo[b][1,4]oxazine class . These compounds are heterocyclic with a six-membered ring containing an oxygen and a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride” were not found, similar compounds have been synthesized using one-pot three-component reactions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antifungal Activity : Researchers have explored the antifungal potential of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride. It may serve as a scaffold for designing novel antifungal agents .
- 5-HT6 Receptor Antagonists : Some derivatives of this compound have been synthesized as 5-HT6 receptor antagonists. These compounds exhibit subnanomolar affinities for the 5-HT6 receptor and good brain penetration in rats .
Mechanochemistry and Parallel Synthesis
- High Throughput Mechanochemistry : Researchers have employed mechanochemical methods for parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives. The use of a multiposition jar allows processing up to 12 samples simultaneously, enabling efficient exploration of chemical space .
Pharmacological Properties
properties
IUPAC Name |
5-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-2-1-3-7-8(6)10-4-5-11-7;/h1-3,10H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOMRAEVMNHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride |
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